Tetrabutylammonium fluoride trihydrate

Catalog No.
S730445
CAS No.
87749-50-6
M.F
C16H42FNO3
M. Wt
315.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride trihydrate

CAS Number

87749-50-6

Product Name

Tetrabutylammonium fluoride trihydrate

IUPAC Name

tetrabutylazanium;fluoride;trihydrate

Molecular Formula

C16H42FNO3

Molecular Weight

315.51 g/mol

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]

Synonyms

N,N,N-Tributyl-1-Butanaminium Fluoride trihydrate; Tetrabutylammonium Fluoride Trihydrate; TBAF.3H2O;

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]

Dehydrohalogenation Reactions

One of the most prominent applications of TBAF lies in dehydrohalogenation reactions, where it removes halogen atoms (such as bromine or chlorine) from organic molecules to generate alkenes or alkynes. This transformation is particularly useful in the synthesis of various organic compounds, including pharmaceuticals, natural products, and functional materials. For instance, TBAF plays a crucial role in the Corey-Fuchs reaction, which converts 1,1-dibromoalkenes to terminal alkynes [].

Fluorination Reactions

TBAF can also act as a fluorinating agent, introducing fluorine atoms into organic molecules. This ability makes it valuable for introducing fluorine, a highly electronegative element, which can significantly alter the properties of a molecule. Fluorination can enhance the stability, lipophilicity, and biological activity of various compounds, making TBAF a valuable tool in medicinal chemistry and radiopharmaceutical development.

Coupling Reactions

TBAF serves as a promoter in various cross-coupling reactions, facilitating the formation of carbon-carbon bonds between different organic molecules. These reactions are fundamental in organic synthesis, allowing researchers to construct complex molecules from simpler building blocks. Notably, TBAF is employed in the Hiyama cross-coupling reaction, which couples aryl and heteroaryl chlorides with aryltrialkoxysilanes in the presence of a palladium catalyst.

Other Applications

Beyond the aforementioned applications, TBAF finds use in various other scientific research fields. These include:

  • Cleaving protecting groups: TBAF can selectively remove protecting groups used to safeguard specific functional groups during organic synthesis [].
  • Catalysis: TBAF can act as a catalyst for various organic reactions, promoting desired transformations under milder conditions.
  • Material science: TBAF is used in the preparation of specific materials, such as conducting polymers and ionic liquids, due to its ability to modify surface properties and ion exchange capabilities.

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula C16H42FNO3\text{C}_{16}\text{H}_{42}\text{FNO}_3 and a molar mass of 315.51 g/mol. It is typically encountered as a white crystalline solid that contains three molecules of water for each molecule of tetrabutylammonium fluoride. This compound serves as a source of fluoride ions in organic synthesis, particularly in non-aqueous environments, due to its solubility in organic solvents like tetrahydrofuran and dimethyl sulfoxide .

  • Toxicity: Harmful if swallowed, causes skin and eye irritation.
  • Flammability: Non-flammable
  • Reactivity: Reacts with acids to generate toxic hydrogen fluoride gas.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling TBAF.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Do not ingest.
  • Store in a cool, dry place away from acids and moisture.
, primarily due to the reactivity of the fluoride ion. Key reactions include:

  • Deprotection of Silyl Ethers: It is commonly employed to remove silyl ether protecting groups in organic synthesis, allowing for the regeneration of alcohols from silyl ethers .
  • Phase Transfer Catalysis: The compound acts as a phase transfer catalyst, facilitating reactions between reactants in different phases .
  • Formation of Carbanions: In reactions involving silicon-containing compounds, tetrabutylammonium fluoride can generate carbanions that are useful intermediates for further transformations .

Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:

  • Ion-Exchange Method: Hydrofluoric acid is passed through an ion-exchange resin followed by tetrabutylammonium bromide. The resultant mixture is evaporated to yield tetrabutylammonium fluoride .
  • Reaction with Hexafluorobenzene: Anhydrous forms can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .
  • Hydration Process: The compound can also be obtained by hydrating anhydrous tetrabutylammonium fluoride under controlled conditions .

Tetrabutylammonium fluoride trihydrate has several applications in organic synthesis and materials science:

  • Deprotecting Agent: It is widely used to deprotect silyl ethers during synthetic procedures.
  • Mild Base: The compound functions as a mild base in various organic reactions, including aldol and Michael-type reactions .
  • Cellulose Derivatives Preparation: It plays a role in preparing deprotecting agents for cellulose derivatives, highlighting its utility in polymer chemistry .

Research on the interactions of tetrabutylammonium fluoride trihydrate primarily focuses on its role as a fluoride ion source and its behavior in various solvent systems. Studies indicate that it often exists in hydrated forms, leading to the formation of bifluoride ions and hydroxides when dissolved, which can complicate its use as a pure fluoride source . Its stability and reactivity are influenced by the solvent environment, making it a subject of interest for further studies on solvation dynamics.

Tetrabutylammonium fluoride trihydrate shares similarities with several other quaternary ammonium salts and fluoride sources. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetra-n-butylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Commonly used as a bromide source; less soluble than tetrabutylammonium fluoride.
Tetra-n-butylammonium chlorideC16H36ClN\text{C}_{16}\text{H}_{36}\text{ClN}Used for similar applications but lacks the reactivity associated with fluoride ions.
Tetraethylammonium fluorideC8H20FN\text{C}_{8}\text{H}_{20}\text{F}NSmaller alkyl groups; may exhibit different solubility and reactivity profiles compared to tetrabutylammonium fluoride trihydrate.

The uniqueness of tetrabutylammonium fluoride trihydrate lies in its ability to act as a stable source of fluoride ions in organic solvents while maintaining solubility and reactivity across diverse chemical environments. Its hydrated form also allows for specific applications that may not be feasible with other salts.

Tetrabutylammonium fluoride trihydrate (TBAF-3H₂O) is predominantly synthesized via ion-exchange and metathesis routes. These methods leverage the solubility differences between precursor salts to drive product formation.

Key Methodologies:

  • Ion-Exchange Resin Method:
    Hydrofluoric acid (HF) is passed through a column packed with Amberlite IRA 410 OH resin to generate fluoride ions. Subsequent treatment with tetrabutylammonium bromide (TBAB) induces metathesis, forming TBAF-3H₂O. The reaction proceeds as:
    $$
    \text{TBAB} + \text{HF} \rightarrow \text{TBAF} + \text{HBr}
    $$
    Post-reaction evaporation under reduced pressure yields TBAF-3H₂O as a crystalline solid.

  • Direct Metathesis in Aqueous Media:
    Potassium fluoride (KF) reacts with tetrabutylammonium bromide in water at 1–10°C, forming TBAF-3H₂O via precipitation. This method achieves yields of 70–90% by optimizing molar ratios (e.g., 1.5:1 KF:TBAB).

Table 1: Comparison of Ion-Exchange and Metathesis Routes

ParameterIon-Exchange MethodDirect Metathesis
SolventWaterWater
TemperatureAmbient1–10°C
Yield85–95%70–90%
Key ByproductHBrKBr
Industrial ScalabilityHigh (continuous flow)Batch processing

Solvent-Free Synthesis Protocols for Scalable Production

Recent advances emphasize solvent-free protocols to enhance sustainability and reduce purification steps.

Key Developments:

  • Solid-State Metathesis:
    Ball milling TBAB with KF at stoichiometric ratios produces TBAF-3H₂O without solvents. This mechanochemical approach reduces energy consumption and achieves 80–85% yield.
  • Hydrate-Directed Crystallization:
    Controlled hydration of anhydrous TBAF (synthesized via hexafluorobenzene routes) in humid atmospheres directly yields the trihydrate. This method avoids organic solvents and simplifies isolation.

Advantages of Solvent-Free Routes:

  • Eliminates volatile organic compounds (VOCs).
  • Reduces post-synthesis wastewater treatment.
  • Enables continuous manufacturing via twin-screw extrusion.

Challenges in Anhydrous TBAF Preparation and Stabilization Strategies

Anhydrous TBAF is highly moisture-sensitive, complicating its synthesis and storage.

Key Challenges:

  • Hofmann Elimination:
    At temperatures >40°C, TBAF decomposes into tributylamine and butene, exacerbated by residual water.
  • Bifluoride Formation:
    Trace water reacts with TBAF to form $$ \text{HF}_2^- $$, reducing nucleophilic fluoride availability.

Stabilization Strategies:

  • Anhydrous Synthesis via Cyanide Route:
    Reacting hexafluorobenzene with tetrabutylammonium cyanide at -78°C produces anhydrous TBAF. Hexacyanobenzene byproducts scavenge adventitious water:
    $$
    \text{C}6\text{F}6 + \text{TBACN} \rightarrow \text{TBAF} + \text{C}6(\text{CN})6
    $$
  • Aprotic Solvent Formulations:
    Storing TBAF in dry dimethyl sulfoxide (DMSO) or acetonitrile inhibits decomposition. DMSO stabilizes fluoride ions via hydrogen-bonding interactions.

Industrial Crystallization Techniques for Trihydrate Optimization

Controlled crystallization ensures consistent hydrate composition and particle morphology.

Industrial Practices:

  • Cooling Crystallization:
    Supersaturated TBAF solutions are cooled to 1–5°C, inducing nucleation. Seed crystals are added to regulate crystal size.
  • Vacuum Drying:
    Wet crystals are dried under vacuum (20–30 mmHg) at 25°C to retain three water molecules while removing excess moisture.

Table 2: Crystallization Parameters for TBAF-3H₂O

ParameterOptimal RangeEffect on Product Quality
Cooling Rate0.5–1.0°C/minPrevents amorphous phase formation
Seed Crystal Size50–100 μmEnsures uniform crystal growth
Drying Temperature25–30°CAvoids dehydration to lower hydrates

Advanced Techniques:

  • Anti-Solvent Crystallization:
    Adding ethanol to aqueous TBAF solutions reduces solubility, enhancing yield to >95%.
  • Humidity-Controlled Crystallizers:Maintain 50–60% relative humidity to stabilize the trihydrate phase during drying.

The efficacy of tetrabutylammonium fluoride trihydrate as a fluoride source stems from its ability to dissociate in organic solvents. In anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN), the fluoride ion exists in equilibrium with ion-paired species, as demonstrated by nuclear magnetic resonance (NMR) studies [6] [8]. The dissociation constant ($$K_d$$) in THF at 25°C measures $$2.1 \times 10^{-5}$$ M, indicating moderate ion-pairing strength [6]. This partial dissociation enables controlled nucleophilic fluorination while mitigating side reactions from free fluoride.

Solvent polarity profoundly influences fluoride availability. Comparative kinetic data reveal a 15-fold increase in fluorination rates when switching from toluene ($$ \varepsilon = 2.4 $$) to dimethyl sulfoxide ($$ \varepsilon = 46.7 $$) [6]. The table below summarizes fluoride dissociation kinetics across common solvents:

SolventDielectric Constant ($$ \varepsilon $$)$$k_{\text{diss}} $$ (s⁻¹)$$K_d$$ (M)
THF7.5$$1.8 \times 10^{-3}$$$$2.1 \times 10^{-5}$$
MeCN37.5$$5.2 \times 10^{-3}$$$$4.7 \times 10^{-5}$$
DMSO46.7$$9.1 \times 10^{-3}$$$$1.3 \times 10^{-4}$$

Water content critically modulates reactivity. Even in "anhydrous" tetrabutylammonium fluoride trihydrate, residual water (10–30 mol%) generates bifluoride (HF₂⁻) and hydroxide species, reducing effective fluoride concentration [1] [5]. Advanced preparation methods involving hexafluorobenzene and tetrabutylammonium cyanide yield truly anhydrous formulations with enhanced basicity ($$pK_a$$ increased by 20 units versus hydrated forms) [5].

Desilylation Reaction Pathways and Transition State Analysis

Tetrabutylammonium fluoride trihydrate excels in cleaving silicon-oxygen bonds through a concerted mechanism. Kinetic studies of trimethylsilyl (TMS) ether cleavage show second-order dependence: first-order in both fluoride and substrate [3] [6]. The transition state involves pentacoordinate silicon, with fluoride attack occurring synchronously with oxygen-silicon bond rupture.

Substituent effects on silicon dramatically influence reaction rates. Steric hindrance at silicon slows desilylation, while electron-withdrawing groups accelerate it:

Silyl GroupRelative Rate (k_rel)Activation Energy ($$E_a$$, kJ/mol)
TMS1.0062.4
TES0.3168.9
TBS0.0875.2
TIPS0.0282.7

In aryl silyl ethers, conjugation between the aromatic ring and silicon center stabilizes the transition state, reducing $$E_a$$ by 12–15 kJ/mol compared to alkyl analogs [6]. Computational models at the B3LYP/6-31G(d) level confirm a late transition state with 80% bond cleavage to oxygen [8].

Base-Catalyzed Elimination Mechanisms in Complex Substrates

Beyond fluoride delivery, tetrabutylammonium fluoride trihydrate mediates β-elimination reactions through its strong basicity in aprotic media. In substrates containing adjacent leaving groups, the fluoride ion abstracts acidic β-hydrogens, generating alkenes via E2 mechanisms. For example, 2-bromo-1-phenylethane undergoes dehydrohalogenation with a rate constant of $$4.7 \times 10^{-4}$$ M⁻¹s⁻¹ in THF at 25°C [4].

Steric effects dominate elimination selectivity. Bulky substrates favor anti-periplanar geometry, as demonstrated by the 9:1 trans:cis alkene ratio in eliminations from 2-pentyl mesylates [4]. Solvent polarity further modulates reaction pathways—in MeCN, competing SN2 pathways become significant, while THF promotes pure elimination:

SubstrateSolvent% Elimination% Substitution
2-BromohexaneTHF928
2-BromohexaneMeCN6832
Neopentyl bromideTHF4555

Notably, tetrabutylammonium fluoride trihydrate promotes cascade reactions combining desilylation and elimination. Treatment of β-silyl carbonyl compounds yields α,β-unsaturated products through sequential silicon cleavage and base-induced dehydration [3] [4].

Phase-Transfer Catalysis Dynamics in Multiphase Systems

The amphiphilic nature of tetrabutylammonium fluoride trihydrate enables efficient phase-transfer catalysis (PTC) in biphasic systems. The tetrabutylammonium cation facilitates fluoride transfer across the aqueous-organic interface, with partitioning coefficients ($$P_{\text{oct/w}}$$) exceeding 10³ in chloroform/water systems [7].

Key PTC parameters include:

  • Interfacial adsorption: The cation accumulates at phase boundaries, reducing interfacial tension by 28 mN/m in THF/water systems [7]
  • Ion-exchange kinetics: Fluoride transfer follows a Langmuir-Hinshelwood mechanism, with rate-limiting step being ion-pair dissociation at the interface [8]
  • Catalytic turnover: Typical turnover frequencies reach 150–200 cycles/hour in fluorination reactions [6]

Comparative PTC efficiency data for different ammonium cations:

CationRelative Rate (k_rel)Partition Coefficient ($$P$$)
Tetrabutylammonium1.001.2 × 10³
Benzyltriethyl0.788.9 × 10²
Cetyltrimethyl0.452.3 × 10³
Tetramethyl0.124.1 × 10¹

In triphasic systems (solid-liquid-liquid), tetrabutylammonium fluoride trihydrate enables reagent shuttling between aqueous fluoride sources, organic substrates, and solid acid scavengers. This configuration proves particularly effective for continuous-flow fluorination processes [7] [8].

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (94.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (51.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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